(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
Description
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound characterized by a methoxy group at position 5, a methyl group at position 3, and a phenyl ketone moiety at position 2 of the benzofuran core. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol. The compound is of interest due to its structural similarity to bioactive benzofuran derivatives, which are often explored for antimicrobial, antioxidant, and pharmacological properties .
Properties
IUPAC Name |
(5-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDVSVMHOCKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another approach involves the use of low-valent titanium in the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. The use of boron tribromide-promoted tandem deprotection-cyclization and other similar methods are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that benzofuran derivatives, including (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, exhibit significant antitumor properties. These compounds have been shown to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression. A study demonstrated that this compound could inhibit the growth of various cancer cell lines through mechanisms involving the activation of pro-apoptotic genes and inhibition of anti-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship studies suggest that modifications to the benzofuran moiety can enhance its antimicrobial efficacy .
SIRT1 Inhibition
Recent studies have identified (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone as a potential inhibitor of SIRT1, a NAD+-dependent deacetylase involved in various cellular processes including aging and metabolism. The binding interactions within the SIRT1 enzyme's C-pocket were characterized, revealing that structural modifications could increase inhibitory potency .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers explored the effects of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone on breast cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies indicated that it activated caspase pathways leading to apoptosis .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
A comprehensive study assessed the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results underscore the potential use of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone as a lead compound for developing new antimicrobial agents.
Industrial Applications
In addition to its biological applications, (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is being investigated for its utility in material science and chemical processes. Its unique chemical structure makes it a valuable building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes, ultimately leading to cell death in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, focusing on substituent effects, physical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Analysis
Substituent Effects on Reactivity and Bioactivity Nitro vs. Methoxy Groups: The nitro-substituted analog (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone exhibits antibacterial activity, likely due to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial targets . In contrast, the methoxy group in the target compound may stabilize the aromatic ring via electron donation, reducing reactivity but improving metabolic stability. Bromine Substitution: Brominated analogs (e.g., 5-bromo-3-methyl derivatives) show increased molecular weight and lipophilicity, which could enhance membrane permeability in biological systems .
Physical Properties Melting Points and Solubility: The acetyl-substituted analog (1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone) has a lower molecular weight and reduced steric hindrance compared to the phenyl ketone derivative, leading to a lower melting point and higher solubility in polar solvents . Amino Groups: Amino-substituted derivatives (e.g., 5-amino-2-butyl analogs) exhibit improved aqueous solubility due to the hydrophilic nature of the NH₂ group, which facilitates hydrogen bonding .
Biological Activity Trends Antimicrobial Activity: Nitro-substituted benzofurans demonstrate higher antibacterial activity than methoxy/methyl analogs, as seen in studies where 3-methoxy-5-nitro derivatives showed activity against Gram-positive bacteria . Antioxidant Potential: Methoxy groups are associated with radical scavenging activity. For example, a related compound, (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, showed moderate antioxidant capacity, suggesting the target compound may share similar properties .
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via alkylation or Friedel-Crafts acylation, similar to methods used for 5-bromo-3-methyl derivatives .
- Docking Studies: Computational modeling of analogs (e.g., thiadiazolyl-substituted methanones) suggests that substituent positioning affects binding to enzymatic targets, such as bacterial efflux pumps .
Biological Activity
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, a derivative of benzofuran, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their significant biological activities, including antitumor, antibacterial, and antioxidant effects. The specific compound (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is characterized by a methoxy group at the 5-position and a methyl group at the 3-position, contributing to its biological efficacy.
Anticancer Activity
Research indicates that (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and CEM cells. The compound's mechanism involves:
- Inhibition of Key Enzymes : It inhibits enzymes involved in nucleic acid biosynthesis, which is crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : The compound alters cell signaling pathways that regulate apoptosis, leading to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <10 | Induces apoptosis via pro-apoptotic gene activation |
| CEM | <15 | Inhibits nucleic acid biosynthesis |
| A549 (Lung Cancer) | 16.4 | Inhibits AKT signaling pathway |
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains and has shown significant inhibitory effects. Its mechanism includes:
- Disruption of Bacterial Cell Walls : It interferes with the synthesis of bacterial cell walls, leading to cell lysis.
- Inhibition of Biofilm Formation : The compound prevents biofilm formation by pathogenic bacteria, which is crucial for their virulence .
Table 2: Antimicrobial Efficacy Against Selected Strains
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 3.12 | Strong antibacterial activity |
| Escherichia coli | 6.25 | Moderate antibacterial activity |
| Mycobacterium tuberculosis | <0.60 | Highly potent antimycobacterial activity |
The mechanisms through which (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound binds to specific enzymes involved in critical metabolic pathways, disrupting their function.
- Receptor Interaction : It interacts with cellular receptors that modulate various signaling pathways related to growth and survival.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it effectively triggers cell death in malignant cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of HeLa cells with an IC50 value below 10 µM, indicating strong antiproliferative activity .
- In Vivo Models : Animal studies showed that treatment with this benzofuran derivative significantly reduced tumor size in murine models without notable toxicity to healthy tissues .
Q & A
Q. What are the established synthetic routes for (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, and how are key intermediates validated?
The compound is typically synthesized via Friedel-Crafts acylation or cascade [3,3]-sigmatropic rearrangement strategies. For example, benzofuran intermediates can be prepared using NaH in THF to deprotonate phenolic hydroxyl groups, followed by alkylation or acylation . Key intermediates are validated via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Solvent selection (e.g., dry THF, DCM) and catalyst optimization (e.g., AlCl3 for Friedel-Crafts) are critical for yield improvement .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related methanone derivatives (e.g., bond angles, torsional strain analysis) . Complementary techniques include:
Q. What are the reactivity trends of the benzofuran and methoxy substituents under standard conditions?
The 3-methylbenzofuran core is electron-rich, making it prone to electrophilic substitution at the 5-position. The methoxy group enhances ortho/para-directing effects but can undergo demethylation under strong acidic/basic conditions. The phenylmethanone moiety participates in nucleophilic acyl substitutions (e.g., Grignard additions) but is stable toward mild oxidants .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Discrepancies in NMR splitting patterns or unexpected HRMS adducts often arise from residual solvents, stereoisomers, or byproducts. Strategies include:
- Variable-temperature NMR to identify dynamic rotational barriers (e.g., hindered aryl rotations) .
- 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in crowded aromatic regions.
- DFT calculations to predict spectroscopic profiles and compare with experimental data .
Q. What experimental design considerations are critical for multi-step syntheses involving sensitive functional groups?
- Protecting groups : Use benzyl or TMS ethers to shield hydroxyl/methoxy groups during harsh reactions (e.g., Friedel-Crafts) .
- Temperature control : Low-temperature (−78°C) lithiation or Grignard reactions prevent side reactions in electron-rich systems .
- Workup protocols : Aqueous extraction (e.g., NaHCO3 for acid removal) and column chromatography (silica gel, hexane/EtOAc gradients) ensure high purity .
Q. How does the compound’s electronic structure influence its potential biological activity?
The benzofuran-phenylmethanone scaffold exhibits π-π stacking and hydrogen-bonding capabilities, which are exploitable in drug design. Computational studies (e.g., density functional theory (DFT) ) predict dipole moments and frontier molecular orbitals (HOMO/LUMO) that correlate with interactions in enzyme active sites . Experimental validation via fluorescence quenching assays or molecular docking can further elucidate binding mechanisms .
Q. What role does the compound play in natural product synthesis, and how are cascade reactions optimized?
The compound serves as a precursor to coumestans and benzofuran-derived natural products. Cascade [3,3]-sigmatropic rearrangements are optimized by:
- Catalyst screening : Lewis acids (e.g., BF3·Et2O) enhance sigmatropic shift efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in multi-step rearrangements .
- Kinetic monitoring : In-situ IR or LC-MS tracks intermediate formation to adjust reaction times .
Methodological Challenges and Solutions
Q. How can researchers mitigate degradation of labile intermediates during prolonged reactions?
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of electron-rich aromatics.
- Low-temperature stability : Store intermediates at −20°C or below, as demonstrated for similar methanones .
- Real-time monitoring : Employ UV-Vis spectroscopy to detect decomposition (e.g., carbonyl group instability) .
Q. What strategies improve reproducibility in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
